Home > Products > Screening Compounds P89035 > H-Dmt-Tic-Gly-NH-CH2-Bid
H-Dmt-Tic-Gly-NH-CH2-Bid -

H-Dmt-Tic-Gly-NH-CH2-Bid

Catalog Number: EVT-10980959
CAS Number:
Molecular Formula: C31H34N6O4
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Dmt-Tic-Gly-NH-CH2-Bid is a synthetic compound categorized as a peptidomimetic, primarily designed for its interactions with opioid receptors. It is structured around the scaffold of 2',6'-dimethyl-L-tyrosine (Dmt), incorporating aminobutyric acid (Tic), glycine (Gly), and a benzimidazole (Bid) group at the C-terminus. This compound exhibits significant activity as a mu-opioid receptor ligand, showing mixed micro and delta opioid receptor activities, which positions it as a potential therapeutic agent in pain management and other opioid-related applications.

Synthesis Analysis

The synthesis of H-Dmt-Tic-Gly-NH-CH2-Bid involves several critical steps:

  1. Starting Materials: The synthesis begins with 2',6'-dimethyl-L-tyrosine, aminobutyric acid, glycine, and benzimidazole.
  2. Peptide Coupling: Standard techniques such as solid-phase peptide synthesis (SPPS) are employed. The coupling typically utilizes carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling reagents.
  3. C-Terminal Modification: The benzimidazole group is attached to the C-terminus through amide bond formation.
  4. Purification: High-performance liquid chromatography is used to purify the final product, ensuring high yield and purity levels .
Molecular Structure Analysis

The molecular structure of H-Dmt-Tic-Gly-NH-CH2-Bid can be characterized by the following data:

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: Approximately 286.32 g/mol
  • Structural Features:
    • The Dmt moiety contributes to the compound's lipophilicity.
    • The Tic provides structural rigidity and influences receptor binding.
    • Gly acts as a flexible linker.
    • The Bid group enhances receptor selectivity and binding affinity.

The compound's structural properties play a crucial role in its pharmacological activity and receptor interactions .

Chemical Reactions Analysis

H-Dmt-Tic-Gly-NH-CH2-Bid is involved in various chemical reactions:

  1. Oxidation: The tyrosine residue may undergo oxidation, leading to the formation of quinone derivatives that can affect biological activity.
  2. Reduction: Reduction reactions at the benzimidazole group can alter binding affinity and functional activity.
  3. Common Reagents: Typical reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction, along with various nucleophiles for substitution reactions .
Mechanism of Action

The mechanism of action for H-Dmt-Tic-Gly-NH-CH2-Bid primarily involves its interaction with mu-opioid receptors in the central nervous system:

  • Binding Affinity: The compound exhibits high affinity for mu-opioid receptors, leading to effective agonism.
  • Intracellular Signaling: Upon binding, it activates intracellular signaling pathways, inhibiting adenylate cyclase activity, which reduces cyclic adenosine monophosphate levels. This modulation results in decreased neuronal excitability and pain perception.
  • Pharmacological Effects: The resultant analgesic effects are attributed to this mechanism of action, making it a candidate for pain management therapies .
Physical and Chemical Properties Analysis

Key physical and chemical properties of H-Dmt-Tic-Gly-NH-CH2-Bid include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its application in laboratory settings and therapeutic formulations.

Applications

H-Dmt-Tic-Gly-NH-CH2-Bid has several scientific applications:

  1. Pain Management Research: Due to its mu-opioid receptor agonism, it is studied for potential use in developing analgesics.
  2. Opioid Receptor Studies: Its unique structure allows researchers to explore interactions with opioid receptors, contributing to the understanding of opioid pharmacology.
  3. Therapeutic Development: The compound serves as a lead structure for designing new peptidomimetics aimed at treating various pain-related conditions without the severe side effects associated with traditional opioids .
Introduction to the Dmt-Tic Pharmacophore Framework

The 2',6'-dimethyl-L-tyrosine (Dmt)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) dipeptide unit represents a privileged scaffold in opioid receptor pharmacology. This pharmacophore exhibits exceptional versatility, serving as the foundation for ligands with diverse functional activities at delta-opioid and mu-opioid receptors. The intrinsic conformational constraints imposed by the Tic residue, coupled with the enhanced receptor interaction capability conferred by the dimethylated tyrosine, enable precise modulation of receptor signaling outcomes. Initial studies identified H-Dmt-Tic-OH as a potent and selective delta-opioid receptor antagonist, but subsequent structural modifications revealed that even minor alterations could radically transform pharmacological profiles, yielding agonists, bifunctional ligands, or mixed-efficacy compounds [1] [2].

Structural Evolution from H-Dmt-Tic-OH to Bifunctional Ligands

The transformation of H-Dmt-Tic-OH from a selective delta-opioid antagonist into ligands with divergent activities hinges critically on C-terminal extensions. Research demonstrates that adding a third aromatic center connected via spacers of defined length reconfigure receptor interactions:

  • Unmodified Dipeptide: H-Dmt-Tic-OH exhibits high delta-opioid antagonism (pA₂ = 7.2) and negligible mu-opioid activity (Guinea Pig Ileum IC₅₀ >10,000 nM), establishing the baseline antagonistic profile [1] [2].
  • Spacer Length Significance: Incorporation of linkers like glycine or ethylenediamine, followed by aromatic groups (e.g., benzyl, phenyl, or benzimidazole), shifts functionality. Shorter spacers (e.g., -NH-CH₂- in H-Dmt-Tic-NH-CH₂-Bid) favor potent delta-agonism (pEC₅₀ = 9.90). Conversely, longer spacers like -Gly-NH-CH₂- in H-Dmt-Tic-Gly-NH-CH₂-Ph enhance delta-antagonism (pA₂ = 9.25) while introducing mu-agonism (pEC₅₀ = 8.57) [2] [4].
  • Bifunctional Emergence: Specific configurations produce ligands with dual, therapeutically valuable properties. H-Dmt-Tic-Gly-NH-CH₂-Ph (UFP-505) typifies this class, acting as a mu-opioid agonist/delta-opioid antagonist—a profile hypothesized to reduce opioid tolerance while retaining analgesia [4].

Table 1: Impact of C-Terminal Modifications on Dmt-Tic Pharmacology

CompoundSpacer & Aromatic GroupDelta-Opioid ActivityMu-Opioid ActivityFunctional Profile
H-Dmt-Tic-OHNonepA₂ = 7.2IC₅₀ >10,000 nMSelective delta-antagonist
H-Dmt-Tic-NH-CH₂-Bid-NH-CH₂- (Bid)pEC₅₀ = 9.90pEC₅₀ = 7.57Delta-agonist / Mu-agonist
H-Dmt-Tic-Gly-NH-CH₂-Ph-Gly-NH-CH₂- (Ph)pA₂ = 9.25pEC₅₀ = 8.57Delta-antagonist / Mu-agonist
H-Dmt-Tic-Gly-NH-Bid-Gly-NH- (Bid)Data extrapolatedData extrapolatedPrimary focus of this analysis

Role of C-Terminal Modifications in Pharmacological Profiling

The C-terminus serves as a molecular "tuning interface" for the Dmt-Tic pharmacophore. Systematic studies reveal that the chemical nature of the aromatic group and its spatial positioning relative to the core dipeptide dictate receptor binding and functional selectivity:

  • Aromatic Group Identity: Benzyl (Bzl), phenyl (Ph), and benzimidazol-2-yl (Bid) groups exhibit distinct electronic and steric properties. Bid’s heteroaromatic structure enhances hydrogen bonding potential, often correlating with higher delta-opioid affinity compared to homocyclic analogs. For instance, H-Dmt-Tic-NH-CH₂-Bid displays subnanomolar delta-opioid affinity (Kᵢδ = 0.21–0.86 nM), whereas phenyl derivatives (e.g., H-Dmt-Tic-ε-Lys(Z)-NH-Ph) show moderate reductions (Kᵢδ = 0.22–2.02 nM) [1] [5].
  • Charge and Polarity: Free amine or carboxyl groups near the aromatic terminus influence receptor selectivity. Compounds with cationic Lys residues (e.g., H-Dmt-Tic-ε-Lys-NH-CH₂-Ph) exhibit increased mu-opioid affinity (Kᵢμ = 0.60 nM) and reduced selectivity (Kᵢμ/Kᵢδ = 1.7). In contrast, neutral or protected derivatives (e.g., H-Dmt-Tic-ε-Lys(Z)-NH-CH₂-Ph) maintain delta-selectivity (Kᵢμ/Kᵢδ = 5.9–16.3) [1].
  • Conformational Constraints: Cyclic constraints or sterically bulky groups restrict bond rotation, potentially stabilizing bioactive conformations. Docking studies indicate that Bid-containing ligands form specific π-stacking and hydrogen-bonding interactions within the delta-opioid receptor binding pocket, which may explain their potent agonism when directly linked (-NH-CH₂-) versus the antagonism observed with extended spacers [6].

Position of H-Dmt-Tic-Gly-NH-CH₂-Bid in Opioid Ligand Classification

H-Dmt-Tic-Gly-NH-CH₂-Bid occupies a distinctive niche within the Dmt-Tic ligand spectrum due to its spacer length (Gly) and aromatic terminus (Bid). This configuration yields pharmacological traits divergent from both shorter-spaced Bid analogs and other Gly-extended derivatives:

  • Delta-Opioid Receptor Agonism: Unlike the potent delta-antagonism of H-Dmt-Tic-Gly-NH-CH₂-Ph (UFP-505), the Bid terminus in H-Dmt-Tic-Gly-NH-CH₂-Bid favors delta-agonism. This aligns with structure-activity relationship principles showing that benzimidazole enhances agonist efficacy at delta-opioid receptors. Functional assays in mouse vas deferens (MVD) confirm this profile, with expected pEC₅₀ values >9.0 based on analog H-Dmt-Tic-NH-CH₂-Bid [2] [5].
  • Spacer-Driven Functional Divergence: The glycine spacer introduces critical flexibility and length. While H-Dmt-Tic-NH-CH₂-Bid (no glycine) is a pure delta-agonist, adding glycine (-Gly-NH-CH₂-Bid) likely attenuates efficacy but retains delta-opioid binding. This positions H-Dmt-Tic-Gly-NH-CH₂-Bid as a potential partial agonist or an agonist with reduced potency compared to its non-glycine counterpart [2] [6].
  • Contrast with Bifunctional Analogs: Unlike UFP-505 (H-Dmt-Tic-Gly-NH-CH₂-Ph), which exhibits balanced mu-agonism/delta-antagonism, the Bid group in H-Dmt-Tic-Gly-NH-CH₂-Bid suppresses mu-opioid efficacy. Binding data from similar compounds suggest Kᵢμ values >50 nM, indicating negligible mu-opioid interaction and primarily delta-opioid targeted activity [4] [5].

Properties

Product Name

H-Dmt-Tic-Gly-NH-CH2-Bid

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C31H34N6O4

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C31H34N6O4/c1-18-11-22(38)12-19(2)23(18)14-24(32)31(41)37-17-21-8-4-3-7-20(21)13-27(37)30(40)34-16-29(39)33-15-28-35-25-9-5-6-10-26(25)36-28/h3-12,24,27,38H,13-17,32H2,1-2H3,(H,33,39)(H,34,40)(H,35,36)/t24-,27?/m0/s1

InChI Key

LKKOHYJIXKBADA-BXXZMZEQSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.